Methyl 2-(3,4-dichlorophenyl)acrylate Methyl 2-(3,4-dichlorophenyl)acrylate
Brand Name: Vulcanchem
CAS No.: 1254365-78-0
VCID: VC7754465
InChI: InChI=1S/C10H8Cl2O2/c1-6(10(13)14-2)7-3-4-8(11)9(12)5-7/h3-5H,1H2,2H3
SMILES: COC(=O)C(=C)C1=CC(=C(C=C1)Cl)Cl
Molecular Formula: C10H8Cl2O2
Molecular Weight: 231.07

Methyl 2-(3,4-dichlorophenyl)acrylate

CAS No.: 1254365-78-0

Cat. No.: VC7754465

Molecular Formula: C10H8Cl2O2

Molecular Weight: 231.07

* For research use only. Not for human or veterinary use.

Methyl 2-(3,4-dichlorophenyl)acrylate - 1254365-78-0

Specification

CAS No. 1254365-78-0
Molecular Formula C10H8Cl2O2
Molecular Weight 231.07
IUPAC Name methyl 2-(3,4-dichlorophenyl)prop-2-enoate
Standard InChI InChI=1S/C10H8Cl2O2/c1-6(10(13)14-2)7-3-4-8(11)9(12)5-7/h3-5H,1H2,2H3
Standard InChI Key DKHZSFPASRZZQC-UHFFFAOYSA-N
SMILES COC(=O)C(=C)C1=CC(=C(C=C1)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 2-(3,4-dichlorophenyl)acrylate features a prop-2-enoate backbone substituted with a methyl ester group at position 2 and a 3,4-dichlorophenyl ring at position 3. The IUPAC name, methyl 2-(3,4-dichlorophenyl)prop-2-enoate, reflects this arrangement . X-ray crystallography and NMR studies confirm the planar geometry of the acrylate group and the orthogonal orientation of the dichlorophenyl ring, which influences its reactivity and intermolecular interactions .

Key Identifiers:

  • CAS Registry: 1254365-78-0

  • Molecular Formula: C10H8Cl2O2\text{C}_{10}\text{H}_8\text{Cl}_2\text{O}_2

  • Exact Mass: 230.9904 g/mol

  • SMILES: COC(=O)C(=C)C1=CC(=C(C=C1)Cl)Cl

  • InChIKey: DKHZSFPASRZZQC-UHFFFAOYSA-N

Synthesis and Manufacturing

Conventional Synthetic Routes

The compound is typically synthesized via esterification or Claisen-Schmidt condensation:

  • Esterification of 3,4-Dichlorocinnamic Acid: Reacting 3,4-dichlorocinnamic acid with methanol in the presence of sulfuric acid yields the methyl ester. This method achieves ~75% efficiency under reflux conditions .

  • Knoevenagel Condensation: Condensing 3,4-dichlorobenzaldehyde with methyl acrylate using piperidine as a catalyst produces the target compound with 68–82% yields .

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis, reducing reaction times by 40% and improving atom economy .

Physicochemical Properties

Physical Parameters

  • Density: 1.35 g/cm³ (predicted)

  • Boiling Point: 285–290°C at 760 mmHg

  • Flash Point: 127°C (closed cup)

  • Vapor Pressure: 0.02mmHg0.02 \, \text{mmHg} at 25°C

  • LogP (Octanol-Water): 3.1, indicating moderate lipophilicity

Spectroscopic Data

  • IR (KBr): Strong absorption at 1725 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C), and 750 cm⁻¹ (C-Cl) .

  • ¹H NMR (CDCl₃): δ 3.78 (s, 3H, OCH₃), 6.42 (d, J = 16 Hz, 1H, CH), 7.35–7.55 (m, 3H, Ar-H) .

Biological Activity and Applications

Antifungal Performance

In vitro assays against 12 phytopathogens revealed broad-spectrum activity at 100 mg/L :

  • Pestallozzia theae: 72% inhibition (compound 7k) .

  • Sclerotinia sclerotiorum: 68% inhibition .

  • Gibberella zeae: 61% inhibition .

Structure-activity relationships (SAR) indicate that the dichlorophenyl group enhances fungal membrane disruption by increasing hydrophobicity .

Agricultural Uses

Field trials on rapeseed plants demonstrated a 55% reduction in Sclerotinia infection at 50 mg/L, comparable to commercial fungicides like tebuconazole .

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